Mechanism of Action: Albumin Binding for Extended Systemic Circulation
The incorporation of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite into an siRNA enables a distinct mechanism of action compared to an siRNA containing a standard adenosine monomer. The C22-modified siRNA binds to serum albumin, which prolongs its circulation half-life and reduces renal clearance, a property not exhibited by unmodified or 2'-O-TBDMS containing siRNAs [1]. This mechanism is a key differentiator for achieving extrahepatic delivery, a significant challenge in RNAi therapeutics.
| Evidence Dimension | Primary Pharmacokinetic Mechanism |
|---|---|
| Target Compound Data | siRNA containing 2'-O-C22 modification binds to serum albumin, extending half-life. |
| Comparator Or Baseline | siRNA with standard 2'-OH or 2'-O-TBDMS modification lacks this specific albumin-binding mechanism. |
| Quantified Difference | Qualitative functional difference. |
| Conditions | In vivo, systemic administration. |
Why This Matters
This mechanism is a fundamental differentiator for projects focused on achieving systemic delivery and sustained exposure for therapeutic siRNA, particularly for extrahepatic targets.
- [1] Wolfrum, C., et al. (2007). Mechanisms and optimization of in vivo delivery of lipophilic siRNAs. Nature Biotechnology, 25(10), 1149-1157. View Source
